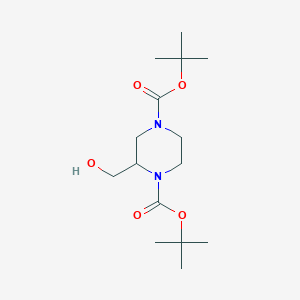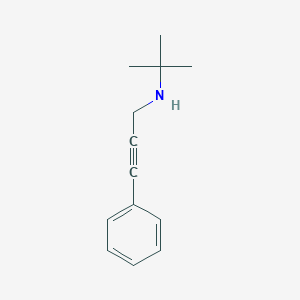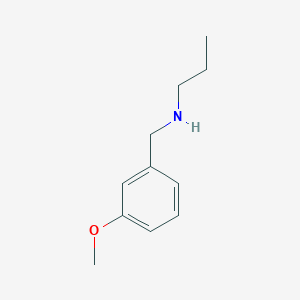
6-(2-phenoxyethylsulfanyl)-7H-purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-phenoxyethylsulfanyl)-7H-purine is a chemical compound that belongs to the class of purine derivatives. It is also known as PES, and it has been found to have potential applications in scientific research. The compound has attracted the attention of researchers due to its unique properties, which make it suitable for use in various fields of study.
Mécanisme D'action
The mechanism of action of 6-(2-phenoxyethylsulfanyl)-7H-purine is not fully understood. However, it has been found to have an inhibitory effect on the activity of certain enzymes, which may be responsible for its potential therapeutic effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to have an inhibitory effect on the activity of certain enzymes, which may be responsible for its potential therapeutic effects. Additionally, it has been found to have a stimulatory effect on the central nervous system, which may be responsible for its potential use as a cognitive enhancer.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-(2-phenoxyethylsulfanyl)-7H-purine in lab experiments include its unique properties, which make it suitable for use in various fields of study. Additionally, it is relatively easy to synthesize and purify, which makes it more accessible to researchers. However, the limitations of using this compound in lab experiments include its potential toxicity and the lack of knowledge regarding its mechanism of action.
Orientations Futures
There are several future directions for the study of 6-(2-phenoxyethylsulfanyl)-7H-purine. One potential direction is the development of new drugs based on the compound's unique properties. Additionally, further research is needed to fully understand the compound's mechanism of action and potential therapeutic effects. Finally, the compound's potential use in the field of materials science should also be explored.
Méthodes De Synthèse
The synthesis of 6-(2-phenoxyethylsulfanyl)-7H-purine involves the reaction of 2-chloroethyl phenyl sulfide with 6-chloro-7H-purine in the presence of a base. The reaction results in the formation of the desired compound, which can be purified through various methods such as recrystallization and chromatography.
Applications De Recherche Scientifique
6-(2-phenoxyethylsulfanyl)-7H-purine has been used in various scientific research studies due to its unique properties. It has been found to have potential applications in the field of medicinal chemistry, where it can be used to develop new drugs for the treatment of various diseases. Additionally, it has been used in the field of materials science, where it can be used to develop new materials with unique properties.
Propriétés
Numéro CAS |
5454-52-4 |
|---|---|
Formule moléculaire |
C13H12N4OS |
Poids moléculaire |
272.33 g/mol |
Nom IUPAC |
6-(2-phenoxyethylsulfanyl)-7H-purine |
InChI |
InChI=1S/C13H12N4OS/c1-2-4-10(5-3-1)18-6-7-19-13-11-12(15-8-14-11)16-9-17-13/h1-5,8-9H,6-7H2,(H,14,15,16,17) |
Clé InChI |
LISMPHSRTXYGFG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCCSC2=NC=NC3=C2NC=N3 |
SMILES canonique |
C1=CC=C(C=C1)OCCSC2=NC=NC3=C2NC=N3 |
Autres numéros CAS |
5454-52-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





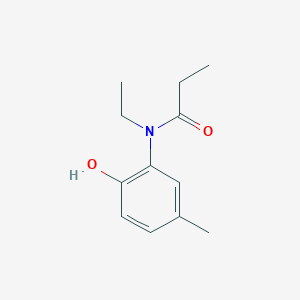

![N-[4-(ethylsulfonylamino)phenyl]ethanesulfonamide](/img/structure/B183771.png)

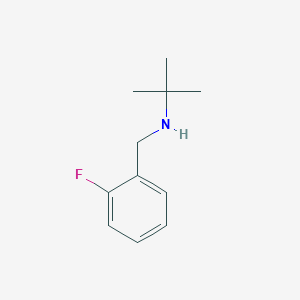
![N-[(4-ethoxyphenyl)methyl]prop-2-en-1-amine](/img/structure/B183782.png)

![N-[(3-methoxyphenyl)methyl]-2-methylpropan-2-amine](/img/structure/B183785.png)
